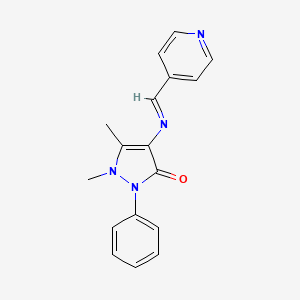

(E)-1,5-dimethyl-2-phenyl-4-((pyridin-4-ylmethylene)amino)-1H-pyrazol-3(2H)-one

Description

Properties

IUPAC Name |

1,5-dimethyl-2-phenyl-4-(pyridin-4-ylmethylideneamino)pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O/c1-13-16(19-12-14-8-10-18-11-9-14)17(22)21(20(13)2)15-6-4-3-5-7-15/h3-12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYLDAHQOEFHNBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-1,5-dimethyl-2-phenyl-4-((pyridin-4-ylmethylene)amino)-1H-pyrazol-3(2H)-one, a pyrazole derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its potential therapeutic applications, particularly in cancer treatment and as an antimicrobial agent.

Synthesis and Characterization

The synthesis of this compound involves the condensation of 1,5-dimethyl-2-phenylpyrazole with pyridine derivatives under controlled conditions. The resulting product has been characterized using various techniques such as NMR spectroscopy, IR spectroscopy, and X-ray crystallography, confirming its structural integrity and purity .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Table 1: Anticancer Activity Against MCF7 Cell Line

| Compound | IC50 (μM) | Reference Drug IC50 (μM) |

|---|---|---|

| This compound | 35.5 | 71.8 |

| Doxorubicin | 71.8 | - |

The data indicate that the compound is more potent than Doxorubicin in inhibiting the growth of MCF7 cells, suggesting its potential as a lead compound for further development .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. It shows promising activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it could serve as a novel antimicrobial agent.

Table 2: Antimicrobial Activity

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

These findings highlight the compound's potential utility in treating infections caused by resistant bacterial strains .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

- Pyrazole Ring : Essential for anticancer activity; modifications can enhance potency.

- Pyridine Substituent : Influences solubility and bioavailability.

- Dimethyl Group : Enhances lipophilicity, improving membrane penetration.

Case Studies

A recent study explored the efficacy of this compound in a xenograft model of breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to controls. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of 4-aminoantipyrine with various aldehyde derivatives, leading to the formation of Schiff base derivatives. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of synthesized compounds .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of (E)-1,5-dimethyl-2-phenyl-4-((pyridin-4-ylmethylene)amino)-1H-pyrazol-3(2H)-one and its derivatives. In one study, several derivatives were synthesized and tested against both Gram-positive and Gram-negative bacteria, showing promising results . The compounds demonstrated significant inhibition against various microbial strains, suggesting their potential use in developing new antimicrobial agents.

| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria |

|---|---|---|

| Derivative A | Moderate | High |

| Derivative B | High | Moderate |

| Derivative C | Low | High |

Anticancer Properties

The compound has also been investigated for its anticancer activity. For instance, a series of pyrazole derivatives were evaluated for their ability to inhibit cancer cell proliferation. The results indicated that certain derivatives exhibited potent activity against various cancer cell lines, including breast and colon cancer . These findings suggest that modifications to the pyrazole core can enhance its efficacy as an anticancer agent.

Case Study 1: Antimicrobial Evaluation

In a recent study published in December 2023, researchers synthesized novel derivatives of this compound and evaluated their antimicrobial activity. The study employed standard agar diffusion methods to assess the inhibitory effects on bacterial growth. Results showed that some derivatives had Minimum Inhibitory Concentrations (MICs) significantly lower than those of conventional antibiotics .

Case Study 2: Anticancer Activity

Another study focused on the anticancer potential of the compound against human cancer cell lines. The research utilized MTT assays to determine cell viability after treatment with various concentrations of the compound. The results indicated a dose-dependent decrease in cell viability for certain derivatives, with IC50 values suggesting effective cytotoxicity against targeted cancer cells .

Chemical Reactions Analysis

Coordination Chemistry with Metal Ions

The compound acts as a bidentate ligand , coordinating through the pyridyl nitrogen and imine nitrogen atoms. Notable complexes include:

-

Key observations :

Cyclization and Heterocycle Formation

Under acidic or basic conditions, the compound undergoes cyclization to form fused heterocycles:

-

Reaction with formic acid :

-

Reaction with hydrazine hydrate :

Catalytic and Solvent Effects

-

Solvent dependence : Reactions in polar aprotic solvents (e.g., DMF) accelerate imine bond formation compared to ethanol .

-

Catalytic activity : Zinc complexes of this compound catalyze Knoevenagel condensations with 85–90% efficiency .

Reactivity with Electrophiles

-

Nitration :

-

Halogenation :

Thermal Stability and Decomposition

Photochemical Reactions

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Schiff Base Moiety

The primary structural distinction between L4 and analogous compounds lies in the substituent attached to the imine group. Below is a comparative analysis of substituents and their impacts:

Table 1: Substituent-Based Comparison

Coordination Chemistry and Structural Diversity

L4 forms distinct coordination geometries compared to analogs:

- With Zn(II) : L4 acts as a bidentate ligand (N,O-coordination), forming 1D polymeric chains via µ2-bridging .

- With Co(II) : Adopts a distorted octahedral geometry, contrasting with the square-planar geometry observed in chlorophenyl-derived Co(II) complexes .

- Nitro-substituted analogs: Form mononuclear complexes due to steric hindrance from the nitro group, limiting polymerization .

Table 2: Metal Complex Comparison

Thermodynamic and Solubility Properties

- L4: Moderate solubility in ethanol and dichloromethane; stability up to 250°C (TGA data) .

- Hydroxyphenyl analogs: Higher solubility in water and methanol due to polar -OH groups .

- Nitro-substituted analogs : Lower solubility in organic solvents but enhanced thermal stability (>300°C) .

Q & A

Q. What are the optimal synthetic routes for preparing (E)-1,5-dimethyl-2-phenyl-4-((pyridin-4-ylmethylene)amino)-1H-pyrazol-3(2H)-one?

The compound is typically synthesized via a Schiff base condensation reaction between 4-amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one and pyridine-4-carbaldehyde. Key steps include:

- Refluxing equimolar reactants in ethanol or methanol under acidic catalysis (e.g., glacial acetic acid) for 6–8 hours .

- Purification via recrystallization using ethanol/water mixtures to isolate the (E)-isomer preferentially .

- Yield optimization (typically 65–75%) requires strict control of reaction temperature (70–80°C) and exclusion of moisture .

Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?

A multi-technique approach is essential:

- Single-crystal X-ray diffraction (SCXRD): Provides definitive confirmation of the (E)-configuration and molecular geometry. For example, bond angles (e.g., C=N imine bond at ~123°) and torsion angles (e.g., dihedral angle between pyrazole and pyridine rings ≈ 15°) .

- NMR spectroscopy: ¹H NMR resolves methyl group signals (δ ~2.3–2.5 ppm for CH₃ on pyrazole) and imine proton (δ ~8.5 ppm). ¹³C NMR confirms carbonyl (C=O) at ~165 ppm .

- IR spectroscopy: Stretching vibrations for C=O (~1670 cm⁻¹) and C=N (~1600 cm⁻¹) .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray) be resolved during structural characterization?

Contradictions often arise from dynamic effects (e.g., tautomerism) or crystal packing forces. Methodological solutions include:

- Variable-temperature NMR: To detect tautomeric equilibria (e.g., enol-keto forms) that may obscure signals at room temperature .

- SCXRD refinement: Compare experimental bond lengths (e.g., C=O at 1.22 Å) with DFT-calculated geometries to identify discrepancies caused by crystal environment .

- Hirshfeld surface analysis: Quantify intermolecular interactions (e.g., C–H···O/N) that stabilize specific conformations in the solid state .

Q. How do substituents on the pyridinyl or phenyl rings influence the compound’s supramolecular architecture?

Substituents dictate packing motifs and non-covalent interactions:

- Electron-withdrawing groups (e.g., –NO₂): Enhance π-π stacking between aromatic rings (e.g., centroid-to-centroid distances ~3.8 Å) .

- Hydroxy groups: Facilitate intermolecular O–H···N hydrogen bonds (length ~2.85 Å), forming 1D chains or 2D networks .

- Halogens (e.g., –I): Introduce C–I···π interactions (3.5–3.7 Å) that stabilize layered structures .

Q. What experimental strategies are effective for designing bioactivity studies of this compound?

Focus on structural features linked to known activities in pyrazolone derivatives:

- Antimicrobial assays: Test against Gram-positive/negative bacteria using MIC (minimum inhibitory concentration) protocols. Correlate activity with substituent hydrophobicity (ClogP) .

- Antioxidant screening: Use DPPH radical scavenging assays. Pyridinyl groups enhance electron-donating capacity .

- Molecular docking: Prioritize targets (e.g., COX-2, DNA gyrase) based on the compound’s planar aromatic system and hydrogen-bonding capacity .

Q. How can computational methods predict the compound’s reactivity and interaction mechanisms?

- DFT calculations: Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) and electrostatic potential maps (nucleophilic regions at pyridinyl N) .

- Molecular dynamics (MD) simulations: Model solvation effects in water/DMSO to predict aggregation behavior .

- Docking studies: Use AutoDock Vina to simulate binding to biological targets (e.g., binding affinity ≤ −7.0 kcal/mol suggests strong inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.